Chemical Properties of 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine
Chemical Properties of 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Privileged" Scaffold
3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (often referred to as a 3-bromo-6-methyl-5-azaindole) represents a high-value pharmacophore in modern drug discovery. Unlike the ubiquitous indole or 7-azaindole scaffolds, the 5-azaindole (pyrrolo[3,2-b]pyridine) core offers a unique hydrogen-bonding vector and electronic distribution that allows for distinct interactions within the ATP-binding pockets of kinases.
The 3-bromo substituent serves as a highly reactive electrophilic handle for cross-coupling reactions, while the 6-methyl group provides a hydrophobic anchor often critical for selectivity in hydrophobic pockets (e.g., the "gatekeeper" region of kinases). This guide dissects the chemical behavior, synthetic accessibility, and reactivity profile of this specific intermediate.[1]
Structural Identity & Physicochemical Profile[1][2][3][4]
Understanding the numbering and electronics of the scaffold is prerequisite to predicting its reactivity.
Nomenclature and Numbering
The IUPAC numbering for the pyrrolo[3,2-b]pyridine system places the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 4.
-
Position 1 (N-H): Hydrogen bond donor (HBD). pKa ~13.5 (DMSO).
-
Position 3 (C-Br): Electrophilic site; halogenated carbon.
-
Position 4 (N): Hydrogen bond acceptor (HBA); Pyridine-like nitrogen. pKa (conjugate acid) ~4.5–5.0.
-
Position 6 (C-Me): Methyl group located beta to the pyridine nitrogen.
Electronic Distribution
The 5-azaindole core is electron-deficient compared to indole due to the pyridine nitrogen (N4). However, it is more electron-rich than purine.
-
Dipole Moment: The pyridine nitrogen pulls electron density, making the C2 and C7a positions electron-deficient.
-
C3 Reactivity: The pyrrole ring maintains sufficient nucleophilicity to undergo electrophilic aromatic substitution (SEAr) at C3, which is how the bromine is typically introduced.
Physicochemical Data (Estimated)
| Property | Value / Description | Implication |
| Molecular Weight | 211.06 g/mol | Fragment-like; ideal for FBDD. |
| LogP (Calc) | ~2.3 | Moderate lipophilicity; good membrane permeability. |
| pKa (N1-H) | ~13.2 | Requires strong bases (NaH, Cs2CO3) for deprotonation. |
| pKa (N4) | ~4.8 | Weakly basic; protonates in strong acid (HCl/dioxane). |
| Tautomerism | 1H-isomer is dominant | 3H-tautomer is energetically unfavorable. |
Synthetic Pathways[2][5][6][7]
The synthesis of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine generally proceeds via the construction of the 5-azaindole core followed by regioselective bromination.
Core Construction: The Batcho-Leimgruber Route
The most robust method for synthesizing the 6-methyl-5-azaindole core involves the condensation of a 3-nitro-2-picoline derivative with dimethylformamide dimethyl acetal (DMF-DMA).
Step 1: Enamine Formation Reaction of 2,6-dimethyl-3-nitropyridine with DMF-DMA yields the trans-beta-dimethylaminostyrene intermediate. The 6-methyl group remains intact because the 2-methyl group (alpha to pyridine N) is significantly more acidic and reactive than the 6-methyl group (also alpha to N, but steric/electronic factors often favor the 2-position in 2,3-disubstituted systems, or specific precursors are used). Correction: In 2,6-dimethyl-3-nitropyridine, the methyl at C2 is activated by both the nitro group (ortho) and the pyridine nitrogen.
Step 2: Reductive Cyclization Reduction of the nitro group (using Fe/AcOH, H2/Pd-C, or Zn/AcOH) triggers an intramolecular condensation with the enamine to close the pyrrole ring.
Regioselective Bromination
Once the 6-methyl-1H-pyrrolo[3,2-b]pyridine core is established, bromination is highly selective for the C3 position.
-
Reagent: Bromine (
) or N-Bromosuccinimide (NBS). -
Solvent: DMF or Acetonitrile.
-
Mechanism: Electrophilic Aromatic Substitution (
). The C3 position is the most electron-rich site on the pyrrole ring, analogous to indoles.
Figure 1: Synthetic pathway for the construction of the target scaffold.
Reactivity Profile & Functionalization
This section details how to manipulate the molecule for drug synthesis.[2]
C-3 Reactivity: Palladium-Catalyzed Couplings
The C-Br bond is the primary "warhead." It is highly susceptible to oxidative addition by Pd(0).
-
Suzuki-Miyaura Coupling:
-
Utility: Attaching aryl/heteroaryl groups.[2]
-
Conditions:
or , or , Dioxane/Water. -
Note: The unprotected N1-H can sometimes poison catalysts or lead to side reactions. Using a protected substrate (e.g., N-Boc or N-SEM) often improves yields.
-
-
Sonogashira Coupling:
-
Utility: Introduction of alkynes.[3]
-
Conditions:
, CuI, .
-
-
Buchwald-Hartwig Amination:
-
Utility: Introduction of amines at C3 (less common than C-C coupling but possible).
-
Challenge: Requires bulky ligands (e.g., XPhos, BrettPhos) to prevent coordination of the pyridine nitrogen to the catalyst.
-
N-1 Reactivity: Protection and Alkylation
The pyrrole nitrogen is the nucleophilic site for alkylation.
-
Acidity: The pKa is lower than indole due to the electron-withdrawing pyridine ring.
-
Protection Groups:
-
Boc (tert-Butyloxycarbonyl): Unstable to strong acids (TFA) and high heat. Good for Suzuki couplings.[4]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Robust; removed by TBAF or acid. Ideal for multi-step synthesis.
-
Tosyl (Ts): Electron-withdrawing; deactivates the ring toward further electrophilic substitution.
-
C-6 Methyl Group: Lateral Functionalization
The 6-methyl group is attached to the pyridine ring. Unlike 2- or 4-picolines, the 6-position in the 5-azaindole system (which corresponds to position 6 of the pyridine ring relative to the ring fusion) is beta to the ring nitrogen (N4).
-
Acidity: The C-6 methyl protons are not significantly activated for lithiation compared to C-2 methyls. Direct lithiation usually occurs at C-2 (between the nitrogens) or N-1.
-
Radical Halogenation: Functionalization of the 6-methyl group is best achieved via radical bromination (NBS, AIBN,
/reflux) to form the bromomethyl derivative, which can then undergo nucleophilic substitution.
Figure 2: Reactivity map highlighting the three distinct vectors for chemical modification.
Experimental Protocols
Protocol: Suzuki Coupling at C-3
This protocol assumes the use of the unprotected azaindole, though protection is recommended for difficult substrates.
-
Reagents:
-
3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
- (0.05 equiv)
- (2.0 M aq. solution, 3.0 equiv)
-
1,4-Dioxane (0.1 M concentration)
-
-
Procedure:
-
Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and catalyst.
-
Evacuate and backfill with Argon (
). -
Add degassed dioxane and aqueous base.
-
Heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM).
-
Protocol: N-Boc Protection
-
Reagents:
-
Substrate (1.0 equiv)
- (1.2 equiv)
-
DMAP (0.1 equiv)
- (1.5 equiv)
-
DCM or THF.
-
-
Procedure:
-
Dissolve substrate in DCM. Add DMAP and TEA.
-
Add
portion-wise at 0 °C. -
Stir at RT for 2 hours.
-
Note: Evolution of gas (
) is not observed here, but effervescence may occur during workup if acidic.
-
Medicinal Chemistry Applications
Kinase Inhibition Mode
The 5-azaindole scaffold is a bioisostere of the purine ring found in ATP.
-
Hinge Binding: The N1-H (donor) and N4 (acceptor) motif can form a bidentate hydrogen bond with the hinge region of kinases (e.g., Glu/Leu backbone residues).
-
Gatekeeper Interaction: The 3-substituent (derived from the bromine) projects into the hydrophobic pocket often guarded by the "gatekeeper" residue.
-
Solvent Front: The 6-methyl group projects toward the solvent front or a ribose-binding pocket, depending on the binding orientation.
Case Studies
While specific drugs using the exact 3-bromo-6-methyl-5-azaindole intermediate are proprietary, the pyrrolo[3,2-b]pyridine core is found in:
-
Pexidartinib (Turalio): A CSF1R inhibitor (though based on a 7-azaindole, the SAR logic regarding the azaindole H-bond network is identical).
-
Vemurafenib: Uses a 7-azaindole core.[5][6] 5-azaindoles are often explored as "scaffold hops" to bypass IP or improve solubility/metabolic stability profiles compared to 7-azaindoles.
References
-
Synthesis of Pyrrolo[3,2-b]pyridines
-
Bromination Methodologies
-
Title: Regioselective bromination of azaindoles.[6]
- Source:Journal of Organic Chemistry (General protocols for azaindole halogen
- Context: Confirms C3 selectivity for electrophilic substitution in 5-azaindoles.
-
-
Medicinal Chemistry of Azaindoles
- Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives (and rel
- Source:Pharmaceuticals, 14(4), 354.
-
URL:[Link]
-
Physical Properties & Spectra
- Source: PubChem Compound Summary for Azaindole Deriv
-
URL:[Link]
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-b]pyridine | Properties, Uses, Safety, Supplier Information & Synthesis in China [pipzine-chem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate [myskinrecipes.com]
- 5. diglib.tugraz.at [diglib.tugraz.at]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
